

An In-depth Technical Guide to Celaphanol A and its Natural Analogs

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celaphanol A is a naturally occurring triterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the Celastraceae family, this compound and its structural analogs represent a promising area of research for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of **celaphanol A**, its known natural analogs, their biological activities, and detailed experimental methodologies for their evaluation.

Core Compound Profile: Celaphanol A

Celaphanol A is a bioactive compound first identified in the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius. Its chemical structure and properties are summarized below.



Property	Value	
IUPAC Name	(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one	
Molecular Formula	C17H20O4	
Molecular Weight	288.34 g/mol	
CAS Number	244204-40-8	
Natural Sources	Celastrus orbiculatus (root bark), Celastrus stephanotifolius (stems)[1]	

Natural Analogs of Celaphanol A

A variety of structurally related compounds have been isolated from Celastrus species and other members of the Celastraceae family. These natural analogs share core structural motifs with **celaphanol A** and exhibit a range of biological activities.



Compound Name	Compound Class	Natural Source(s)	Key Biological Activities
(M)-BiCelaphanol A	Dimeric Trinorditerpene	Celastrus orbiculatus	Neuroprotective[1]
(P)-BiCelaphanol A	Dimeric Trinorditerpene	Celastrus orbiculatus	Neuroprotective[1]
Celastrol	Triterpenoid	Celastrus orbiculatus	Anti-inflammatory, Anti-tumor, NF-кВ inhibitor[2]
Pristimerin	Triterpenoid	Celastrus orbiculatus	Anti-tumor[2]
Sugiol	Diterpene	Celastrus orbiculatus	Not well characterized[2]
Friedelane-3-one	Triterpene	Celastrus orbiculatus	Not well characterized[2]
Salapermic acid	Triterpene	Celastrus orbiculatus	Not well characterized[2]
28-hydroxyfriedelane- 3-one	Triterpene	Celastrus orbiculatus	Not well characterized[2]
β-Sitosterol	Phytosterol	Celastrus orbiculatus	Cholesterol-lowering
Astragalin (Kaempferol 3-O-β-D- glucopyranoside)	Flavonoid	Celastrus gemmatus	Antioxidant[3]

Biological Activities and Signaling Pathways

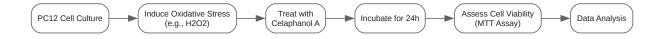
Celaphanol A and its analogs have been reported to exhibit several significant biological activities, primarily neuroprotection and inhibition of inflammatory pathways.

Neuroprotective Effects

Celaphanol A has demonstrated neuroprotective effects against hydrogen peroxide-induced cell viability decrease in PC12 cells[1]. This activity suggests a potential role in mitigating



oxidative stress-related neuronal damage.



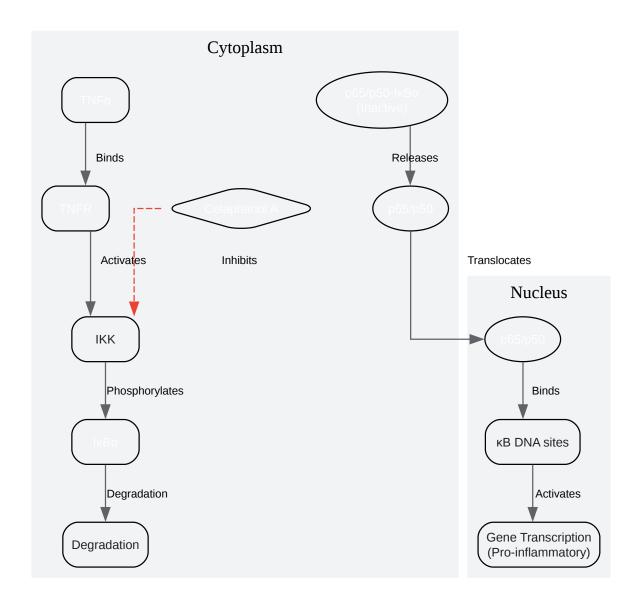
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Workflow for assessing neuroprotective activity.

Inhibition of NF-kB Signaling

Celaphanol A has been shown to moderately inhibit NF-κB activation[1]. The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. The pathway is initiated by stimuli such as TNF α , leading to the phosphorylation and degradation of IκB α , which allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.





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Inhibition of the NF-kB signaling pathway by Celaphanol A.

Experimental Protocols Neuroprotective Activity Assay

Objective: To evaluate the neuroprotective effect of **celaphanol A** against oxidative stress-induced cytotoxicity in PC12 cells.

Materials:



- PC12 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- Penicillin-Streptomycin solution
- Hydrogen peroxide (H₂O₂)
- Celaphanol A
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
- Treatment:
 - Pre-treat the cells with various concentrations of **celaphanol A** for 2 hours.
 - Induce oxidative stress by adding a final concentration of 200 μ M H₂O₂ to the wells (excluding the control group).
- Incubation: Incubate the plates for 24 hours at 37°C.
- MTT Assay:



- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- $\circ\,$ Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control group.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of **celaphanol A** on NF-kB activation using a luciferase reporter assay.

Materials:

- HEK293 cells stably transfected with an NF-kB luciferase reporter construct
- DMEM with high glucose
- FBS
- Penicillin-Streptomycin solution
- Tumor Necrosis Factor-alpha (TNFα)
- Celaphanol A
- Luciferase Assay System
- 96-well white, clear-bottom plates
- Luminometer

Procedure:

 Cell Culture: Maintain the HEK293-NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.



- Cell Seeding: Plate the cells in 96-well white, clear-bottom plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Treatment:
 - Pre-treat the cells with varying concentrations of **celaphanol A** for 1 hour.
 - \circ Stimulate NF- κ B activation by adding 10 ng/mL of TNF α to the wells (except for the negative control).
- Incubation: Incubate the plates for 6 hours at 37°C.
- Luciferase Assay:
 - Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration
 or a co-transfected control reporter) and express the results as a percentage of the TNFαstimulated control.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To assess the inhibitory effect of **celaphanol A** on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- DMEM
- FBS
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)



Celaphanol A

- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well plates

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with different concentrations of celaphanol A for 1 hour.
 - Induce NO production by adding 1 µg/mL of LPS to the wells (excluding the negative control).
- Incubation: Incubate the plates for 24 hours at 37°C.
- Griess Assay:
 - Transfer 50 μL of the cell culture supernatant to a new 96-well plate.
 - Add 50 μL of Griess Reagent to each well.
 - Incubate at room temperature for 10 minutes.
- Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.



Conclusion

Celaphanol A and its natural analogs from the Celastraceae family represent a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated neuroprotective and anti-inflammatory activities warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the pharmacological properties of these promising natural products and to advance their development into novel therapeutic agents.

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